Technical Guide: Norpropylhexedrine Hydrochloride Chemical Structure
Technical Guide: Norpropylhexedrine Hydrochloride Chemical Structure
This technical guide details the chemical structure, physicochemical properties, synthesis, and analytical characterization of Norpropylhexedrine hydrochloride.
Executive Summary
Norpropylhexedrine (also known as Hexahydroamphetamine or 1-cyclohexylpropan-2-amine ) is a cycloalkylamine and the N-demethylated metabolite of the vasoconstrictor propylhexedrine.[1] Structurally, it represents the saturated analog of amphetamine, where the aromatic phenyl ring is replaced by a cyclohexane ring.
While primarily identified as a metabolic byproduct in toxicological studies of propylhexedrine, it possesses distinct pharmacological properties as a sympathomimetic amine. This guide provides a rigorous analysis of its chemical identity, structural characteristics, and synthesis pathways for researchers in medicinal chemistry and toxicology.
Chemical Identity & Nomenclature
Norpropylhexedrine exists as a chiral amine.[1][2] The hydrochloride salt is the most stable form for isolation and storage.[1]
Table 1: Chemical Identification Data
| Parameter | Detail |
| IUPAC Name | 1-cyclohexylpropan-2-amine hydrochloride |
| Common Synonyms | Hexahydroamphetamine; Cyclohexylisopropylamine; Norpropylhexedrine HCl |
| CAS Number (Free Base) | 54704-34-6 |
| CAS Number (HCl) | Not widely listed; typically prepared in situ |
| Molecular Formula | C |
| Molecular Weight | 177.71 g/mol (Salt); 141.26 g/mol (Free Base) |
| Chiral Center | C2 (Exists as R and S enantiomers) |
Structural Analysis
The core structure of norpropylhexedrine is defined by a cyclohexyl ring attached to a 2-aminopropane chain.[1] This saturation significantly alters the electronic and steric properties compared to its aromatic counterpart, amphetamine.
Structural Comparison[1][3][7]
-
Amphetamine: Planar, electron-rich aromatic phenyl ring.[1]
-
Norpropylhexedrine: Non-planar, lipophilic cyclohexane ring (chair conformation).[1]
This structural difference reduces the compound's affinity for the dopamine transporter (DAT) compared to amphetamine, while retaining alpha-adrenergic activity (vasoconstriction).
Metabolic Pathway Visualization
The following diagram illustrates the metabolic generation of norpropylhexedrine from propylhexedrine via N-demethylation.
Figure 1: Hepatic N-demethylation of Propylhexedrine to Norpropylhexedrine.[1]
Physicochemical Properties
Understanding the physical constants is crucial for isolation and formulation.[1]
| Property | Value / Description |
| Appearance | White crystalline solid (HCl salt); Colorless oil (Free base) |
| Solubility | Highly soluble in water and ethanol (HCl salt); Soluble in organic solvents (Free base) |
| Lipophilicity (LogP) | ~3.0 (Free base) |
| pKa | ~10.0 - 10.5 (Typical for primary aliphatic amines) |
| Stability | Stable under standard conditions; hygroscopic as HCl salt.[1][3] |
Synthesis & Preparation Protocols
Two primary methods exist for the synthesis of norpropylhexedrine: the catalytic hydrogenation of amphetamine (Method A) and the reductive amination of cyclohexylacetone (Method B).
Method A: Catalytic Hydrogenation (Ring Saturation)
This method involves the reduction of the aromatic ring of amphetamine.
-
Precursor: Amphetamine (Free base or salt).[1]
-
Catalyst: Platinum(IV) oxide (Adams' catalyst) or Rhodium on Alumina (Rh/Al
O ).[1] -
Solvent: Glacial acetic acid.
-
Conditions: High pressure hydrogenation (typically 30–60 psi H
) at room temperature or slight heating (50°C).[1] -
Work-up: Filter catalyst, neutralize with NaOH, extract with ether, and precipitate as HCl salt using gaseous HCl.
Mechanism: The aromatic phenyl ring is fully saturated to a cyclohexane ring.[1]
Method B: Reductive Amination
-
Precursor: Cyclohexylacetone (1-cyclohexylpropan-2-one).[1]
-
Reagents: Ammonium acetate (NH
OAc) and Sodium cyanoborohydride (NaBH CN).[1] -
Solvent: Methanol.
-
Process: Formation of the imine intermediate followed by in-situ reduction to the amine.[1]
Synthesis Workflow Diagram
Figure 2: Synthesis via Catalytic Hydrogenation of Amphetamine.[1]
Analytical Characterization
Differentiation between amphetamine and norpropylhexedrine is critical in forensic and toxicological analysis.[1]
Mass Spectrometry (GC-MS)
-
Molecular Ion (M+): m/z 141 (Distinct from Amphetamine m/z 135).[1]
-
Base Peak: m/z 44.[1]
-
Differentiation: Analysts must look for the molecular ion (141 vs 135) and the cyclohexyl ring fragment (m/z 83) vs the phenyl fragment (m/z 77, often low abundance in amine spectra but present).
Nuclear Magnetic Resonance (NMR)
-
H NMR (CDCl
):
Pharmacological Context
Norpropylhexedrine retains the alpha-adrenergic agonist activity of its parent compound but exhibits an altered pharmacokinetic profile.[1]
-
Vasoconstriction: Acts on peripheral
-adrenergic receptors to induce vasoconstriction (nasal decongestant mechanism).[1] -
CNS Activity: Significantly reduced central nervous system stimulation compared to amphetamine.[1] The replacement of the planar phenyl ring with a bulky, non-planar cyclohexane ring reduces binding affinity for the dopamine transporter (DAT) and limits blood-brain barrier (BBB) penetration relative to the aromatic analog.
-
Metabolic Role: In toxicology, the presence of norpropylhexedrine in urine is a marker of propylhexedrine ingestion, distinguishing it from methamphetamine use.[1]
References
-
Midha, K. K., Beckett, A. H., & Saunders, A. (1974). Identification of the major metabolites of propylhexedrine in vivo (in man) and in vitro (in guinea pig and rabbit).[2] Xenobiotica, 4(10), 627-635.[1] Link
-
PubChem. (n.d.).[1][4][5][6][7] 1-cyclohexylpropan-2-amine (Compound Summary). National Library of Medicine.[1] Link
-
Zenitz, B. L., Mattiello, R. C., & Hartung, W. H. (1947). The Synthesis of Some Dialkylaminoalkyl Esters of Phenyl-substituted Alicyclic Acids. Journal of the American Chemical Society, 69(5), 1117-1119. (Reference for catalytic hydrogenation methods). Link
-
Baselt, R. C. (2020).[1] Disposition of Toxic Drugs and Chemicals in Man (12th ed.).[1] Biomedical Publications. (Standard reference for metabolic pathways).
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- 1. 1-Cyclohexylpropan-2-amine | C9H19N | CID 115665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Norpropylhexedrine - Wikipedia [en.wikipedia.org]
- 3. (2S)-1-cyclohexylpropan-2-amine | C9H19N | CID 12878583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclohexylamines | Fisher Scientific [fishersci.co.uk]
- 5. Dextroamphetamine hydrochloride | C9H14ClN | CID 134480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Amphetamine Hydrochloride | C9H14ClN | CID 92939 - PubChem [pubchem.ncbi.nlm.nih.gov]
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